molecular formula C8H6ClF2NO3 B15234354 Methyl 2-chloro-5-(difluoromethoxy)isonicotinate

Methyl 2-chloro-5-(difluoromethoxy)isonicotinate

Cat. No.: B15234354
M. Wt: 237.59 g/mol
InChI Key: BZADNWUIAKFUJA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methyl ester group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-(difluoromethoxy)isonicotinate typically involves the reaction of 2-chloro-5-(difluoromethoxy)isonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-chloro-5-(difluoromethoxy)isonicotinic acid+methanolmethyl 2-chloro-5-(difluoromethoxy)isonicotinate+water\text{2-chloro-5-(difluoromethoxy)isonicotinic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-chloro-5-(difluoromethoxy)isonicotinic acid+methanol→methyl 2-chloro-5-(difluoromethoxy)isonicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted isonicotinates.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 2-chloro-5-(difluoromethoxy)isonicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-fluoronicotinate
  • Methyl 2-chloro-5-(difluoromethoxy)-3-fluorobenzoate

Uniqueness

Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity.

Properties

Molecular Formula

C8H6ClF2NO3

Molecular Weight

237.59 g/mol

IUPAC Name

methyl 2-chloro-5-(difluoromethoxy)pyridine-4-carboxylate

InChI

InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-6(9)12-3-5(4)15-8(10)11/h2-3,8H,1H3

InChI Key

BZADNWUIAKFUJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1OC(F)F)Cl

Origin of Product

United States

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